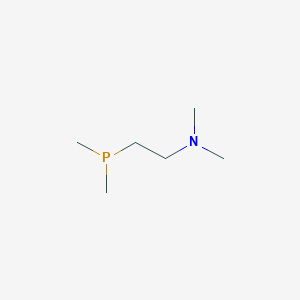
Ethanamine, 2-(dimethylphosphino)-N,N-dimethyl-(9CI)
Description
Ethanamine, 2-(dimethylphosphino)-N,N-dimethyl-(9CI): is an organophosphorus compound with the molecular formula C6H16NP . This compound is characterized by the presence of a phosphino group and an amine group, making it a versatile ligand in coordination chemistry. It is commonly used in the synthesis of various metal complexes due to its ability to donate electrons through both the phosphorus and nitrogen atoms.
Properties
CAS No. |
154781-52-9 |
|---|---|
Molecular Formula |
C6H16NP |
Molecular Weight |
133.17 g/mol |
IUPAC Name |
2-dimethylphosphanyl-N,N-dimethylethanamine |
InChI |
InChI=1S/C6H16NP/c1-7(2)5-6-8(3)4/h5-6H2,1-4H3 |
InChI Key |
MUOQGMMQUSHAOW-UHFFFAOYSA-N |
SMILES |
CN(C)CCP(C)C |
Canonical SMILES |
CN(C)CCP(C)C |
Synonyms |
Ethanamine, 2-(dimethylphosphino)-N,N-dimethyl- (9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Reaction with Methylmagnesium Iodide:
Reactants: 1,2-bis(dichlorophosphino)ethane and methylmagnesium iodide.
Reaction Conditions: The reaction is typically carried out in an inert atmosphere to prevent oxidation. The temperature is maintained at around 0°C to 25°C.
Equation: [ \text{Cl}_2\text{PCH}_2\text{CH}_2\text{PCl}_2 + 4 \text{MeMgI} \rightarrow \text{Me}_2\text{PCH}_2\text{CH}_2\text{PMe}_2 + 4 \text{MgICl} ]
-
Alkylation of Sodium Dimethylphosphide:
Reactants: Sodium dimethylphosphide and an appropriate alkyl halide.
Reaction Conditions: The reaction is conducted under an inert atmosphere, typically at room temperature.
Equation: [ \text{NaPMe}_2 + \text{R-X} \rightarrow \text{Me}_2\text{P-R} + \text{NaX} ]
Industrial Production Methods:
Industrial production of Ethanamine, 2-(dimethylphosphino)-N,N-dimethyl-(9CI) often involves large-scale synthesis using the above methods with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
Reagents: Common oxidizing agents include hydrogen peroxide and oxygen.
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures.
Products: The major product is the corresponding phosphine oxide.
-
Reduction:
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Reactions are conducted under an inert atmosphere at low temperatures.
Products: The major product is the reduced phosphine.
-
Substitution:
Reagents: Various alkyl halides or acyl halides.
Conditions: Reactions are carried out in the presence of a base such as triethylamine.
Products: The major products are substituted phosphines or amines.
Scientific Research Applications
Chemistry: Ethanamine, 2-(dimethylphosphino)-N,N-dimethyl-(9CI) is widely used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are used in catalysis and materials science.
Biology: In biological research, this compound is used to study the interactions between metal ions and biological molecules. It can also be used to synthesize metal-based drugs with potential therapeutic applications.
Medicine: The compound’s ability to form stable metal complexes makes it a candidate for the development of metal-based pharmaceuticals. These complexes can be used in imaging and as therapeutic agents.
Industry: In the industrial sector, Ethanamine, 2-(dimethylphosphino)-N,N-dimethyl-(9CI) is used in the production of catalysts for various chemical processes, including polymerization and hydrogenation reactions.
Mechanism of Action
The mechanism of action of Ethanamine, 2-(dimethylphosphino)-N,N-dimethyl-(9CI) involves its ability to donate electrons through both the phosphorus and nitrogen atoms. This dual electron-donating capability allows it to form stable complexes with metal ions. The molecular targets include transition metals such as palladium, platinum, and nickel. The pathways involved include coordination to the metal center, which can enhance the reactivity and selectivity of the metal in catalytic processes.
Comparison with Similar Compounds
- 1,2-Bis(dimethylphosphino)ethane
- 1,2-Bis(diphenylphosphino)ethane
- Tetramethylethylenediamine
Comparison:
- 1,2-Bis(dimethylphosphino)ethane: Similar in structure but has two phosphino groups instead of one phosphino and one amine group. It is more rigid and less flexible in forming complexes.
- 1,2-Bis(diphenylphosphino)ethane: Contains bulkier phenyl groups, making it less basic but more air-stable.
- Tetramethylethylenediamine: Contains two amine groups instead of phosphino groups, making it less effective in forming stable metal complexes.
Uniqueness: Ethanamine, 2-(dimethylphosphino)-N,N-dimethyl-(9CI) is unique due to its dual electron-donating capability through both phosphorus and nitrogen atoms, providing versatility in forming stable metal complexes with a wide range of transition metals.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


